molecular formula C11H24ClNO6 B8264618 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride

Cat. No.: B8264618
M. Wt: 301.76 g/mol
InChI Key: WXSSLLYWLQUZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid hydrochloride (CAS 663921-15-1) consists of a hydrophilic polyethylene glycol (PEG) chain (four ethylene oxide units), terminated with a primary amine group and a carboxylic acid, forming a hydrochloride salt .

Applications: This compound is utilized in drug delivery, nanotechnology, and bioconjugation due to its water-soluble PEG backbone and reactive amino/carboxylic acid groups .

Properties

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO6.ClH/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14;/h1-10,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSSLLYWLQUZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amine Protection

To prevent undesired alkylation or oxidation, the primary amine is protected. Common methods include:

  • Imine formation : Reacting diglycolamine with benzaldehyde under toluene reflux (50 hours) forms a Schiff base, protecting the amine during subsequent steps.

  • Boc Protection : Treating the amine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) yields a tert-butoxycarbonyl (Boc)-protected intermediate, though this requires acidic deprotection later.

Etherification and Chain Elongation

Ether bonds are constructed via nucleophilic substitution. Sodium hydride (NaH) in THF activates hydroxyl groups for reaction with bromoacetyl derivatives.

Bromoacetyl Coupling

A representative step involves reacting the protected amine with tert-butyl bromoacetate at −5°C:

This step achieves 75–80% yield when using a 1:1 molar ratio of NaH to bromoester. Excess base risks over-alkylation, necessitating strict temperature control (−5°C to 5°C).

Iterative Ethylene Oxide Addition

For extended ethoxy chains, ethylene oxide is introduced under pressure (20–50 psi) in the presence of BF₃·Et₂O catalyst. Each addition cycle increases the chain by one ethoxy unit, with yields diminishing to ~60% after four iterations.

Deprotection and Acid Formation

Amine Deprotection

  • Imine cleavage : Hydrolysis with 2M HCl at room temperature (12–18 hours) liberates the primary amine and forms the carboxylic acid concurrently.

  • Boc removal : Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group, followed by neutralization with K₂CO₃.

Ester Hydrolysis

The tert-butyl ester is hydrolyzed using:

  • Acidic conditions : 2M HCl in THF (12 hours, 25°C) achieves quantitative conversion.

  • Basic conditions : 1M NaOH in methanol/water (4 hours, 60°C) offers milder hydrolysis but requires subsequent acidification.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treating with concentrated HCl in ethyl acetate. Crystallization from ethanol/water (1:3 v/v) yields white crystals with >99% purity (HPLC).

Workup and Purification

Extraction and Drying

  • Liquid-liquid extraction : Ethyl acetate/water partitions remove unreacted starting materials. Acidic aqueous phases (pH 2–3) are back-extracted to isolate the product.

  • Drying agents : Anhydrous MgSO₄ or Na₂SO₄ ensures solvent-free intermediates.

Chromatography

Silica gel column chromatography (hexane/ethyl acetate, 1:1 to 1:3 gradient) resolves impurities, achieving 95–98% purity.

Recrystallization

Final recrystallization from hot isopropanol yields needle-like crystals (mp: 121–123°C).

Comparative Data: Synthesis Routes

StepReagents/ConditionsYield (%)Purity (%)Source
Amine protectionBenzaldehyde, toluene, reflux10095
EtherificationNaH, BrCH₂COOtBu, THF, −5°C7590
Deprotection2M HCl, THF, 25°C9899
Salt formationHCl/EtOAc, crystallization8599.5

Challenges and Optimization

Side Reactions

  • Over-alkylation : Excess NaH promotes dialkylation at the amine. Mitigated by stoichiometric base use and low temperatures.

  • Ester hydrolysis : Premature cleavage of tert-butyl esters occurs above pH 9. Maintain neutral conditions during etherification.

Scalability

  • Cost reduction : Substituting triglycol amine with diglycolamine saves ~40% in raw material costs.

  • Catalyst recycling : BF₃·Et₂O recovery via distillation improves process economics for ethylene oxide additions .

Chemical Reactions Analysis

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Esterification: The carboxyl group can be esterified under appropriate conditions.

Common reagents used in these reactions include mesyl chloride for mesylation, sodium azide for azide substitution, and reducing agents like hydrogen or palladium on carbon for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as a linker in the conjugation of biomolecules.

    Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.

    Industry: Employed in the production of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid hydrochloride is primarily based on its ability to form stable conjugates with other molecules. The amino group can react with carboxyl or other reactive groups to form amide or other linkages, facilitating the delivery of drugs or other active agents to specific targets. The ether linkages provide flexibility and solubility, enhancing the compound’s utility in various applications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

PEG-Based Amino Acid Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight PEG Chain Length Functional Groups Key Differences
Target Compound (663921-15-1) C13H28ClNO7 353.82 g/mol PEG4 –NH2, –COOH, hydrochloride Reference compound for comparisons
2-(2-(2-Aminoethoxy)ethoxy)acetic acid HCl (134979-01-4) C6H14ClNO4 199.63 g/mol PEG2 –NH2, –COOH, hydrochloride Shorter PEG chain; lower solubility
Aminooxy-PEG8-acid (2055013-68-6) C19H39NO11·HCl 457.52 g/mol PEG8 –ONH2, –COOH, hydrochloride Longer PEG chain; aminooxy group
Azide-PEG9-Acid (1670249-37-2) C21H41N3O11 511.56 g/mol PEG9 –N3, –COOH Azide group for click chemistry
Propanoic Acid Derivatives with Varied Substituents
Compound Name (CAS) Molecular Formula Functional Groups Key Differences
GW-1929 Hydrochloride (N/A) C28H29ClN2O5 –COOH, aromatic rings, pyridine PPARγ agonist; therapeutic use
3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid HCl (N/A) C13H20ClNO3 –N(CH3)2, aromatic ring Increased lipophilicity
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate HCl (N/A) C9H18ClNO4S –S–, ester, –NH2 Sulfur-containing; ester stability
2-(Aminooxy)-3-methoxypropanoic acid HCl (2044713-01-9) C4H10ClNO4 –ONH2, –OCH3 Aminooxy group; smaller backbone

Physicochemical Properties

  • Solubility : The target compound’s PEG4 chain enhances aqueous solubility compared to shorter PEG derivatives (e.g., PEG2 in CAS 134979-01-4) .
  • Stability: PEG chains reduce aggregation and improve stability versus compounds like 3-(hexadecyloxy)-2-methoxypropanoic acid, which require immediate use post-synthesis .
  • Reactivity: The primary amine (–NH2) enables conjugation reactions, contrasting with azide (–N3) or aminooxy (–ONH2) groups in analogs .

Biological Activity

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid; hydrochloride, also known by its CAS number 784105-33-5, is a synthetic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential applications. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C9_9H19_{19}N O5_5
  • Molecular Weight : 221.25 g/mol
  • IUPAC Name : 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid
  • CAS Number : 784105-33-5

The structure of the compound features a propanoic acid backbone with multiple ethoxy and aminoethoxy groups, contributing to its hydrophilic nature and potential for diverse biological interactions.

Physical Properties

PropertyValue
Boiling PointNot available
Storage ConditionsKeep in dark place, Inert atmosphere, 2-8°C
Signal WordWarning
Hazard StatementsH302-H315-H319-H335

Research indicates that compounds with aminoethoxy groups can interact with cellular pathways, potentially influencing signal transduction mechanisms. The presence of the carboxylic acid group suggests possible interactions with biological macromolecules, such as proteins and nucleic acids.

Pharmacological Applications

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of aminoethoxy compounds exhibit antimicrobial properties. The structural similarity of this compound to known antimicrobial agents indicates potential efficacy against various pathogens.
  • Drug Delivery Systems : The hydrophilic nature of the compound may enhance solubility and bioavailability, making it a candidate for drug delivery applications. Its ability to form complexes with metal ions could also facilitate targeted delivery mechanisms.
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of similar compounds in models of neurodegeneration. The aminoethoxy moiety may contribute to neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various aminoethoxy derivatives found that compounds similar to 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

Case Study 2: Drug Delivery Applications

Research into polymeric drug delivery systems incorporating aminoethoxy compounds showed enhanced drug loading capacity and release profiles. The amphiphilic nature of these compounds aids in encapsulating hydrophobic drugs, improving therapeutic outcomes in cancer treatment models.

Recent Studies

Recent investigations into the biological activity of 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid have focused on its synthesis and potential applications in medicinal chemistry:

  • Synthesis Methods : Various synthetic routes have been developed for producing this compound efficiently, often involving nucleophilic substitutions that incorporate the amino group into ether frameworks.
  • Biological Assays : In vitro assays assessing cytotoxicity and cell viability have shown promising results, indicating that the compound does not exhibit significant toxicity at therapeutic concentrations.

Comparative Analysis

CompoundActivity TypeReference Study
3-[2-[2-[2-(2-aminoethoxy)...Antimicrobial
Similar Aminoethoxy DerivativesNeuroprotective
PEGylated Amino CompoundsDrug Delivery

Q & A

Basic: What are the standard synthetic routes for preparing 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid hydrochloride?

The synthesis typically involves sequential etherification of ethylene oxide derivatives followed by acidification with hydrochloric acid. A common approach is to react the free base (3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid) with HCl under controlled conditions, as seen in analogous hydrochloride salt preparations . Key steps include protecting the amino group during ether bond formation, followed by deprotection and acidification. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side reactions, such as over-acidification or polymerization of ethylene oxide chains.

Advanced: How can reaction conditions be optimized to minimize side reactions during the synthesis of the polyether chain?

Advanced optimization involves systematic variation of parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in ether formation, while minimizing hydrolysis .
  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.
  • Temperature control : Lower temperatures (0–5°C) reduce unwanted oligomerization of ethylene oxide units .
  • In-line monitoring : Techniques like FT-IR or HPLC track intermediate formation and identify side products early .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Core methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify the polyether backbone and protonation state of the amino group. For example, shifts in the amine proton region (δ 8–9 ppm) confirm hydrochloride salt formation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, particularly for the polyether chain’s isotopic pattern.
  • Elemental analysis : Quantifies chlorine content to confirm stoichiometry of the hydrochloride salt .

Advanced: What challenges arise in characterizing the compound’s polyether chain, and how are they addressed?

Challenges include:

  • Structural heterogeneity : Minor variations in ethylene oxide chain length require advanced techniques like MALDI-TOF MS or GPC to assess polydispersity .
  • Dynamic conformation : NMR relaxation experiments (e.g., T1/T2T_1/T_2 measurements) or molecular dynamics simulations resolve flexible chain behavior .
  • Crystallinity issues : X-ray diffraction may fail due to the compound’s amorphous nature; alternative methods like SAXS or DSC analyze bulk properties .

Basic: What safety precautions are necessary when handling this compound in the lab?

Critical precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of aerosols, as polyether derivatives can cause respiratory irritation .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles mitigate skin/eye exposure .
  • Spill management : Neutralize hydrochloric acid residues with sodium bicarbonate before disposal .

Advanced: How can researchers design experiments to assess the compound’s stability under varying storage conditions?

Design a stability study with:

  • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) to identify degradation pathways .
  • Analytical endpoints : Monitor via HPLC for decomposition products (e.g., free amine or oxidized ethylene oxide chains) and pH shifts .
  • Kinetic modeling : Use Arrhenius plots to predict shelf life under standard storage conditions .

Basic: What analytical methods are suitable for quantifying impurities in this compound?

  • HPLC with UV detection : Reverse-phase columns (C18) separate the hydrochloride salt from unreacted starting materials or ethylene oxide oligomers .
  • Ion chromatography : Quantifies chloride ion content to confirm salt stoichiometry .
  • Karl Fischer titration : Measures residual water, which can affect hydrochloride stability .

Advanced: How can researchers resolve contradictions between experimental data and theoretical predictions (e.g., NMR chemical shifts)?

Strategies include:

  • Computational validation : Density functional theory (DFT) calculations simulate NMR spectra to identify discrepancies caused by solvent effects or proton exchange .
  • Isotopic labeling : 15N^{15}N- or 13C^{13}C-labeled analogs clarify ambiguous spectral assignments .
  • Cross-validation : Compare data across multiple techniques (e.g., MS, XPS) to reconcile outliers .

Basic: What are the compound’s potential applications in drug delivery systems?

The polyether chain enables:

  • Solubilization : Enhances aqueous solubility of hydrophobic drugs via micelle formation.
  • Conjugation : The carboxylic acid group facilitates covalent attachment to targeting moieties (e.g., antibodies) .

Advanced: How can mechanistic studies elucidate the role of the polyether chain in biological interactions?

  • Surface plasmon resonance (SPR) : Measures binding kinetics between the compound and biomolecules (e.g., serum proteins).
  • Fluorescence quenching : Probes conformational changes in the polyether chain under physiological pH .
  • Molecular docking : Models interactions with lipid bilayers or receptors to guide structural modifications .

Basic: What regulatory guidelines apply to the use of this compound in preclinical research?

Follow OSHA standards for handling hazardous chemicals (29 CFR 1910.1020), including:

  • Exposure monitoring : Air sampling for amine or HCl vapors .
  • Documentation : Maintain records of synthesis protocols, safety data sheets (SDS), and disposal methods .

Advanced: How can cross-disciplinary approaches (e.g., computational chemistry) improve the design of derivatives with enhanced properties?

  • QSAR modeling : Relates polyether chain length to solubility or toxicity profiles.
  • Machine learning : Predicts synthetic feasibility of novel derivatives using reaction databases .
  • Cryo-EM : Visualizes self-assembly behavior in drug delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride
Reactant of Route 2
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.